molecular formula C8H9N3O B14093246 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B14093246
M. Wt: 163.18 g/mol
InChI Key: FGNYASFWIGYHEE-UHFFFAOYSA-N
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Description

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular processes such as apoptosis and cell cycle progression. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-2,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl groups at positions 5 and 6 enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C8H9N3O/c1-5-3-7-6(4-9-10-7)8(12)11(5)2/h3-4H,1-2H3,(H,9,10)

InChI Key

FGNYASFWIGYHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=O)N1C

Origin of Product

United States

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